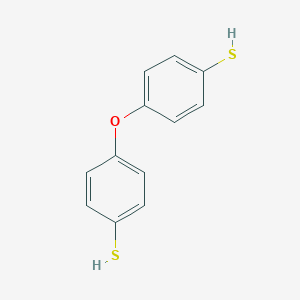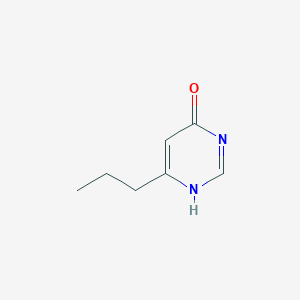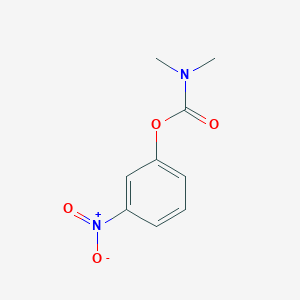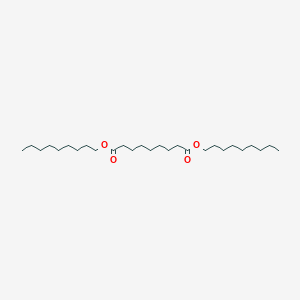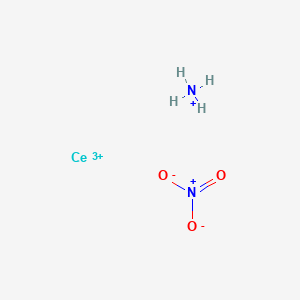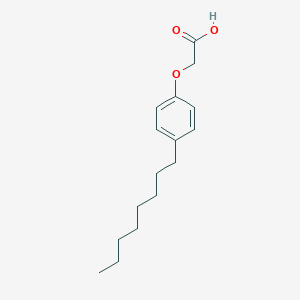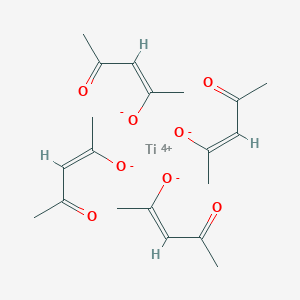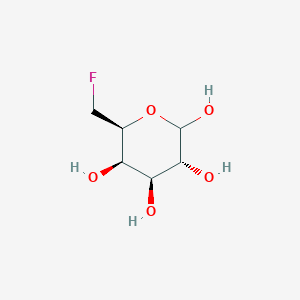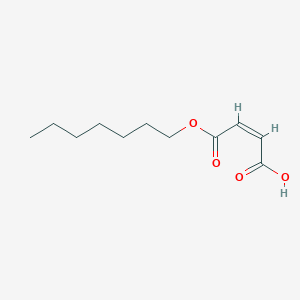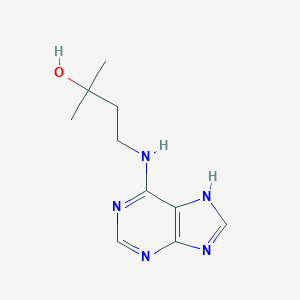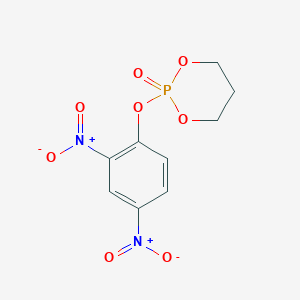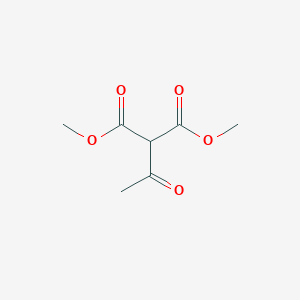
Dimethyl 2-acetylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-acetylpropanedioate (DMAD) is a chemical compound that has been widely used in organic synthesis. It is a colorless liquid with a fruity odor and is soluble in water and most organic solvents. DMAD is an important intermediate for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances.
Mécanisme D'action
Dimethyl 2-acetylpropanedioate is a versatile reagent that can undergo various chemical reactions, such as nucleophilic addition, condensation, and oxidation. The mechanism of action of Dimethyl 2-acetylpropanedioate depends on the specific reaction it undergoes. For example, in the synthesis of pharmaceuticals, Dimethyl 2-acetylpropanedioate can react with a nucleophile, such as an amine or an alcohol, to form a new carbon-carbon bond. In the synthesis of fragrances, Dimethyl 2-acetylpropanedioate can undergo a condensation reaction with an aromatic compound to form a new carbon-carbon bond.
Effets Biochimiques Et Physiologiques
Dimethyl 2-acetylpropanedioate has no known biochemical or physiological effects on humans or animals. It is not used as a drug or a medicine and has no therapeutic value. Dimethyl 2-acetylpropanedioate is only used as a chemical reagent in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Dimethyl 2-acetylpropanedioate as a chemical reagent in laboratory experiments are its high yield, purity, and versatility. Dimethyl 2-acetylpropanedioate can undergo various chemical reactions and can be easily synthesized in large quantities. The limitations of using Dimethyl 2-acetylpropanedioate are its potential toxicity and flammability. Dimethyl 2-acetylpropanedioate should be handled with care and stored in a cool and dry place.
Orientations Futures
There are many future directions for the research and development of Dimethyl 2-acetylpropanedioate. One possible direction is the synthesis of new pharmaceuticals using Dimethyl 2-acetylpropanedioate as a building block. Dimethyl 2-acetylpropanedioate can be used to synthesize new antihypertensive agents, antitumor agents, and anti-inflammatory agents. Another possible direction is the synthesis of new fragrances using Dimethyl 2-acetylpropanedioate as a key intermediate. Dimethyl 2-acetylpropanedioate can be used to synthesize new musk and jasmine fragrances. Finally, Dimethyl 2-acetylpropanedioate can be used to synthesize new agrochemicals, such as insecticides, herbicides, and fungicides, to improve crop yield and protect the environment.
Méthodes De Synthèse
Dimethyl 2-acetylpropanedioate can be synthesized by the reaction of acetylacetone with dimethyl oxalate in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form Dimethyl 2-acetylpropanedioate. The reaction is simple, efficient, and can be carried out under mild conditions. The yield of Dimethyl 2-acetylpropanedioate is high, and the purity can be easily controlled by distillation or recrystallization.
Applications De Recherche Scientifique
Dimethyl 2-acetylpropanedioate has been widely used as a building block for the synthesis of various organic compounds. It is an important intermediate for the synthesis of pharmaceuticals, such as antihypertensive agents, antitumor agents, and anti-inflammatory agents. Dimethyl 2-acetylpropanedioate is also used in the synthesis of agrochemicals, such as insecticides, herbicides, and fungicides. In addition, Dimethyl 2-acetylpropanedioate is a key intermediate for the synthesis of fragrances, such as musk and jasmine.
Propriétés
Numéro CAS |
17094-36-9 |
|---|---|
Nom du produit |
Dimethyl 2-acetylpropanedioate |
Formule moléculaire |
C7H10O5 |
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
dimethyl 2-acetylpropanedioate |
InChI |
InChI=1S/C7H10O5/c1-4(8)5(6(9)11-2)7(10)12-3/h5H,1-3H3 |
Clé InChI |
OGINYHLEYVNAAR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)OC)C(=O)OC |
SMILES canonique |
CC(=O)C(C(=O)OC)C(=O)OC |
Synonymes |
2-Acetylmalonic acid dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



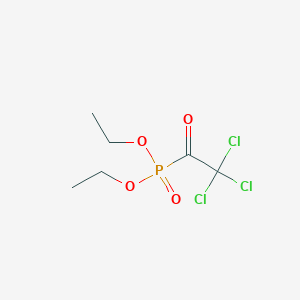
![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)
